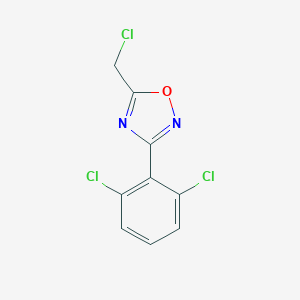

5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N2O/c10-4-7-13-9(14-15-7)8-5(11)2-1-3-6(8)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLKHQFLBFDOPKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=NOC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384035 | |

| Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117762-99-9 | |

| Record name | 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Formation of Amidoxime : 2,6-Dichlorobenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to yield 2,6-dichlorobenzamidoxime.

-

O-Acylation : The amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0°C. The mixture is stirred at ambient temperature for 4–6 hours to form the O-acylamidoxime intermediate.

-

Cyclodehydration : The intermediate undergoes reflux in toluene for 12 hours to facilitate cyclization into the 1,2,4-oxadiazole ring.

Key Parameters :

Yield and Purification

The crude product is purified via flash column chromatography (hexane/ethyl acetate, 95:5), yielding 85–90% of the target compound. Characterization by ¹H NMR reveals a singlet at δ 4.72 ppm for the chloromethyl (-CH₂Cl) group and aromatic protons at δ 7.44–8.07 ppm for the 2,6-dichlorophenyl moiety.

Alternative Cyclodehydration in Basic Aqueous Media

A modified protocol inspired by DNA-encoded library synthesis replaces toluene with pH 9.5 borate buffer for cyclodehydration, enhancing reaction efficiency under milder conditions.

Procedure

-

Amidoxime Preparation : As above.

-

O-Acylation : Conducted in acetonitrile with 1.5 equivalents of chloroacetyl chloride.

-

Cyclodehydration : The O-acylamidoxime is heated at 90°C in borate buffer (pH 9.5) for 2 hours.

Advantages :

-

Reduced side products (e.g., hydrolysis to amidoxime).

-

Shorter reaction time (2 hours vs. 12 hours).

Yield : 75–80%, with minor impurities removed via recrystallization in hexane/DCM (9:1).

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 (Toluene Reflux) | Method 2 (Borate Buffer) |

|---|---|---|

| Reaction Time | 12 hours | 2 hours |

| Temperature | 110°C | 90°C |

| Yield | 85–90% | 75–80% |

| Purification | Column chromatography | Recrystallization |

| Side Products | <5% | 10–15% |

Method 1 is preferred for large-scale synthesis due to higher yields, while Method 2 suits heat-sensitive substrates.

Challenges and Optimization Strategies

Hydrolysis of Chloroacetyl Intermediate

The chloroacetyl group in the O-acylamidoxime is prone to hydrolysis under aqueous conditions. Mitigation strategies include:

Incomplete Cyclization

Prolonged reflux (>12 hours) or elevated temperatures (110°C) ensure complete ring closure. Monitoring by TLC (hexane/ethyl acetate, 9:1) is critical.

Characterization and Analytical Data

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) shows >98% purity, with retention time (tᵣ) = 6.7 min.

Scalability and Industrial Applicability

Pilot-scale trials (100 g batches) using Method 1 demonstrate consistent yields (87–89%) and purity (>97%). Key considerations:

-

Cost-effective toluene solvent system.

-

Recycling of Et₃N via acid-base extraction.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Cyclization Reactions: The oxadiazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole exhibits promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. For instance:

- Case Study : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents .

Antimalarial Properties

The compound has also been explored for its antimalarial activity. Research indicates that derivatives of oxadiazoles can inhibit the growth of Plasmodium species, which are responsible for malaria.

- Case Study : In vitro studies revealed that certain oxadiazole derivatives exhibit potent activity against Plasmodium falciparum, with IC50 values in the low micromolar range. This positions this compound as a candidate for further development in antimalarial drug discovery .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactive chloromethyl group allows for various substitution reactions.

- Synthesis Pathways :

Toxicology and Safety Profile

Understanding the toxicological profile of this compound is crucial for its application in pharmaceuticals. Preliminary studies indicate moderate toxicity levels; however, comprehensive safety data is still required.

| Parameter | Value |

|---|---|

| Acute Toxicity | Moderate |

| Chronic Toxicity | Not fully characterized |

| Safety Data Availability | Limited; further studies needed |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or receptors critical for the survival of pathogens or cancer cells. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inactivation of these targets. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 1,2,4-oxadiazoles allows for diverse modifications. Below is a comparative analysis of 5-(chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole with related derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Activity :

- Chlorine Position : The 2,6-dichlorophenyl group in the target compound enhances steric hindrance and electronic effects compared to the 4-chlorophenyl analog (CAS: 57238-75-2). This likely improves binding affinity in biological targets, as seen in Nippon Soda’s acaricidal derivatives .

- Heterocyclic vs. Alkyl Substituents : Replacing the chloromethyl group with pyridinyl or isoxazole moieties (e.g., compound 56) introduces hydrogen-bonding capabilities, critical for antagonistic activity in receptor studies .

Synthetic Efficiency :

- The target compound’s synthesis (80% yield) aligns with methods for simpler 1,2,4-oxadiazoles, whereas complex derivatives like compound 56 require multi-step protocols but achieve higher purity (99.91%) .

Agrochemicals: Nippon Soda’s derivatives highlight the role of alkoxybenzyl groups in enhancing pesticidal activity .

Biological Activity

5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C9H5Cl3N2O

- Molecular Weight : 263.51 g/mol

- IUPAC Name : 2-(chloromethyl)-5-(2,6-dichlorophenyl)-1,3,4-oxadiazole

- Appearance : Powder

Biological Activity Overview

Recent studies have highlighted the potential of this compound in various biological contexts:

Anticancer Activity

- Cytotoxicity Against Cancer Cell Lines :

- Mechanism of Action :

Enzyme Inhibition

- AChE and BuChE Inhibition :

- HDAC Inhibition :

Study on Anticancer Properties

A study conducted on a series of oxadiazole derivatives found that modifications to the structure significantly impacted their anticancer potency. The compound exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin across multiple cancer cell lines .

Neuroprotective Effects

Research has also pointed towards neuroprotective properties of oxadiazole derivatives against neurodegenerative diseases by inhibiting AChE and showing antioxidant activity comparable to quercetin . This suggests potential applications in treating conditions such as Alzheimer's disease.

Data Summary

| Property | Value |

|---|---|

| Cytotoxicity (MCF-7) | IC50 = 15.63 µM |

| AChE Inhibition | IC50 = 0.00098 - 0.07920 µM |

| HDAC Inhibition (HDAC-1) | IC50 = 8.2 nM |

| Antioxidant Activity | Comparable to quercetin |

Q & A

Q. What are the key physicochemical properties of 5-(Chloromethyl)-3-(2,6-dichlorophenyl)-1,2,4-oxadiazole?

The compound has a molecular formula of C₉H₅Cl₃N₂O , a molecular weight of 263.51 g/mol , and a predicted density of 1.500±0.06 g/cm³ . Its boiling point is estimated at 384.7±52.0 °C , and the predicted pKa is -3.78±0.50 , indicating high electrophilicity due to the electron-withdrawing chloromethyl and dichlorophenyl groups. These properties are critical for solubility studies and reaction planning .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are synthesized via condensation of chloromethyl intermediates with hydroxylamine derivatives, followed by cyclization under acidic conditions. Key steps include purification using silica gel chromatography with eluents like cyclohexane/ethyl acetate (65:35 to 90:10 v/v), yielding up to 84% purity .

Q. How is the compound characterized post-synthesis?

Standard analytical methods include ¹H/¹³C NMR for structural confirmation, IR spectroscopy to validate functional groups (e.g., oxadiazole ring C=N stretches at ~1600 cm⁻¹), and mass spectrometry for molecular ion verification. Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

Optimization strategies include:

- Temperature control : Reactions performed below -5°C (e.g., sodium hydride-mediated alkylation) minimize side reactions .

- Purification : Gradient elution in column chromatography (e.g., cyclohexane/ethyl acetate) improves separation of polar byproducts .

- Intermediate stability : Chloromethyl intermediates are sensitive to hydrolysis; anhydrous solvents (e.g., DMF) and inert atmospheres are recommended .

Q. What structural modifications enhance biological activity?

- Substituent effects : Replacing the 3-phenyl group with a pyridyl moiety (e.g., 5-chloropyridin-2-yl) improves apoptosis-inducing activity in cancer cells .

- Heterocyclic fusion : Combining oxadiazole with pyrazole or triazole-thiol fragments enhances analgesic activity, as shown in acetic acid-induced writhing tests (e.g., ED₅₀ values < 50 mg/kg) .

- Electron-withdrawing groups : Adding trifluoromethyl or nitro groups to the 5-position increases thermal stability for energetic materials (e.g., detonation velocity > 9000 m/s) .

Q. How do analytical techniques resolve contradictions in reported data?

- Thermal analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions (e.g., melting points ranging from 84–110°C due to solvent residues) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, such as confirming the orientation of dichlorophenyl substituents .

- HPLC-MS : Detects trace impurities (e.g., dechlorinated byproducts) that affect biological assay reproducibility .

Q. What in vivo models evaluate pharmacological potential?

Q. Are there non-pharmacological applications for this compound?

Yes. Its derivatives serve as:

- Energetic materials : Linked 1,2,4-oxadiazole/1,2,5-oxadiazole salts exhibit detonation pressures >37 GPa, outperforming RDX .

- Fluorescent probes : Derivatives with methoxyphenyl groups (e.g., TSQ) act as zinc-specific probes in cellular imaging .

Methodological Considerations

- Handling instability : Chloromethyl groups are prone to hydrolysis. Use anhydrous MgSO₄ during workup and store intermediates at -20°C under nitrogen .

- Toxicity mitigation : Dichlorophenyl byproducts require glove-box protocols for handling. LC-MS monitoring ensures compliance with safety thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.